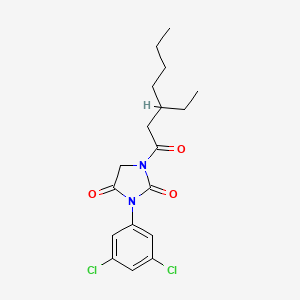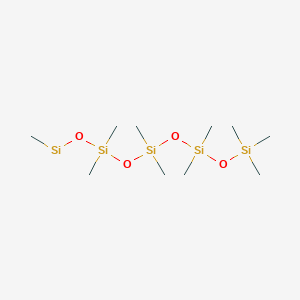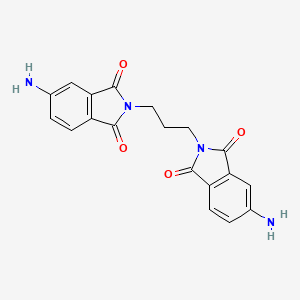![molecular formula C6H10ClOP B14308901 7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one CAS No. 116293-47-1](/img/structure/B14308901.png)
7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-7lambda~5~-phosphabicyclo[221]heptan-7-one is a unique organophosphorus compound characterized by its bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one typically involves the reaction of a suitable phosphine with a chlorinating agent under controlled conditions. One common method includes the use of phosphorus trichloride and a suitable bicyclic precursor. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
化学反应分析
Types of Reactions
7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: Halogen substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphabicycloheptanes.
科学研究应用
7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. The pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its use in organic synthesis and polymer chemistry.
7-Azabicyclo[2.2.1]heptane: Notable for its biological activity and presence in natural products like alkaloids.
Uniqueness
7-Chloro-7lambda~5~-phosphabicyclo[22
属性
CAS 编号 |
116293-47-1 |
|---|---|
分子式 |
C6H10ClOP |
分子量 |
164.57 g/mol |
IUPAC 名称 |
7-chloro-7λ5-phosphabicyclo[2.2.1]heptane 7-oxide |
InChI |
InChI=1S/C6H10ClOP/c7-9(8)5-1-2-6(9)4-3-5/h5-6H,1-4H2 |
InChI 键 |
GSRLPEJNEQGCNV-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCC1P2(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


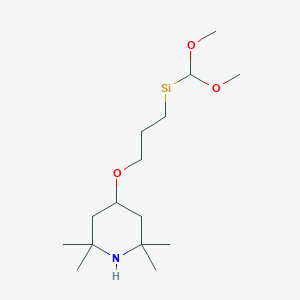
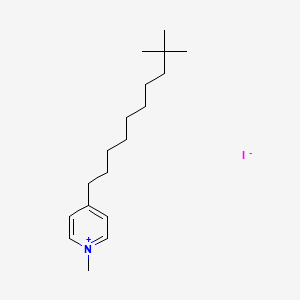
silane](/img/structure/B14308830.png)
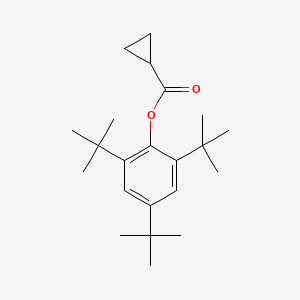

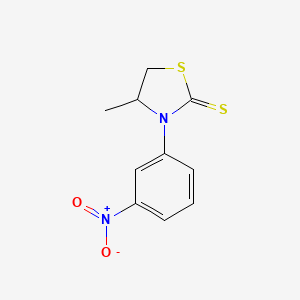

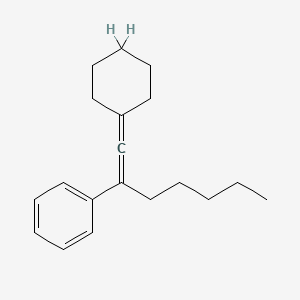

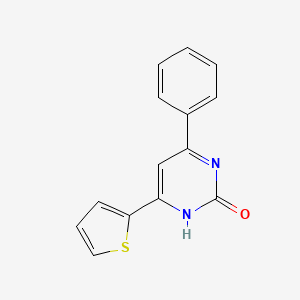
![8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14308864.png)
